![molecular formula C10H16N4O B3247105 (5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one CAS No. 1807940-60-8](/img/structure/B3247105.png)
(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one
Descripción general
Descripción
The compound “(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one” is a chemical compound with the CAS Number: 2137611-70-0 . It has a molecular weight of 236.32 . It is available in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Serotonin Antagonism
A study by Mahesh et al. (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, evaluating its antagonism against serotonin 5-HT3 receptors. This research highlights the potential of related compounds in the development of new therapeutic agents targeting serotonin receptors Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Bioorganic & Medicinal Chemistry Letters, 14(20), 5179-5181.
Synthesis and Anticancer Activity
Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine to enhance its biological activity, demonstrating moderate cytotoxic activity against prostate cancer cell lines. This work suggests the potential of structurally similar compounds for anticancer applications Demirci, S., & Demirbas, N. (2019). Medicinal Chemistry Research, 28, 1945-1958.
Pharmacological Profile of Serotonin Agonists
YM348, a novel 5-HT2C receptor agonist, was studied by Kimura et al. (2004) for its potential in inducing penile erections and hypolocomotion in rats, indicating a specific pharmacological profile that could inform the development of drugs affecting serotonin receptors Kimura, Y., Hatanaka, K., Naitou, Y., Maeno, K., Shimada, I., Koakutsu, A., Wanibuchi, F., & Yamaguchi, T. (2004). European Journal of Pharmacology, 483(1), 37-43.
Vasodilation Properties of Pyridinecarboxylates
Research by Girgis et al. (2008) on the synthesis of new 3-pyridinecarboxylates explored their potential vasodilation properties, contributing to the understanding of how similar compounds could be used in the treatment of cardiovascular conditions Girgis, A. S., Mishriky, N., Farag, A., El-Eraky, W., & Farag, H. (2008). European Journal of Medicinal Chemistry, 43(9), 1818-1827.
Safety and Hazards
Propiedades
IUPAC Name |
(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15)/t8-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAGUQYTBGASAB-SCZZXKLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.